N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride
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Overview
Description
N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazole ring, a piperazine moiety, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is achieved through the reaction of 3-fluorobenzaldehyde with hydrazine hydrate under acidic conditions. This intermediate is then subjected to cyclization to form the pyrazole ring.
Next, the pyrimidine core is synthesized by reacting 2-chloropyrimidine with thiophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then coupled with the pyrazole derivative using a palladium-catalyzed cross-coupling reaction. Finally, the piperazine moiety is introduced through nucleophilic substitution, and the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, amines, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The presence of the fluorophenyl and piperazine moieties enhances its binding affinity to target proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]cyclohexanecarboxamide
- 5-Amino-3-(4-fluorophenyl)-1H-pyrazole
Uniqueness
N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole, piperazine, and pyrimidine moieties allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C24H25ClFN7S |
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Molecular Weight |
498.0 g/mol |
IUPAC Name |
N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-phenylsulfanylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C24H24FN7S.ClH/c1-31-10-12-32(13-11-31)23-16-21(27-24(28-23)33-19-8-3-2-4-9-19)26-22-15-20(29-30-22)17-6-5-7-18(25)14-17;/h2-9,14-16H,10-13H2,1H3,(H2,26,27,28,29,30);1H |
InChI Key |
KBVGIAFTHZFOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)NC3=NNC(=C3)C4=CC(=CC=C4)F)SC5=CC=CC=C5.Cl |
Origin of Product |
United States |
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